molecular formula C25H16ClF2N3S B11463712 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11463712
M. Wt: 463.9 g/mol
InChI Key: KERWWOMPPLGMRB-UHFFFAOYSA-N
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Description

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, fluoro, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of Substituents: The chloro, fluoro, and phenyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the appropriate thiol with the pyrrolo[2,3-d]pyrimidine core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H16ClF2N3S

Molecular Weight

463.9 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H16ClF2N3S/c26-21-10-5-11-22(28)20(21)14-32-25-23-19(16-6-2-1-3-7-16)13-31(24(23)29-15-30-25)18-9-4-8-17(27)12-18/h1-13,15H,14H2

InChI Key

KERWWOMPPLGMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)F)C5=CC(=CC=C5)F

Origin of Product

United States

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